molecular formula C16H19N7O3S B12629862 C16H19N7O3S

C16H19N7O3S

Cat. No.: B12629862
M. Wt: 389.4 g/mol
InChI Key: LPFDNUWXWSVYJH-UHFFFAOYSA-N
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Description

. This compound is a derivative of pyrimidine and is often associated with pharmaceutical applications due to its complex structure and potential biological activities.

Preparation Methods

The synthesis of α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide involves several steps. One common method includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil . This is followed by a hydroxyl chloro reaction to produce the final product . The reaction conditions are typically mild, and the process is designed to be environmentally friendly and suitable for industrial production.

Chemical Reactions Analysis

α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Mechanism of Action

The mechanism of action of α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific applications and biological activities.

Properties

Molecular Formula

C16H19N7O3S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C16H19N7O3S/c1-9-6-11(20-19-9)15-21-22-16(23(15)17)27-8-14(24)18-10-4-5-12(25-2)13(7-10)26-3/h4-7H,8,17H2,1-3H3,(H,18,24)(H,19,20)

InChI Key

LPFDNUWXWSVYJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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